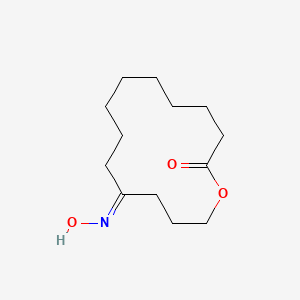

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one

Description

Properties

IUPAC Name |

(11E)-11-hydroxyimino-oxacyclotetradecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYARNGEJVBOBI-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)OCCCC(=NO)CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCC(=O)OCCC/C(=N/O)/CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one typically involves the cyclization of a suitable linear precursor followed by the introduction of the hydroxyimino group. One common method includes the use of a cyclization reaction under acidic or basic conditions to form the oxacyclotetradecanone ring. The hydroxyimino group can then be introduced through an oximation reaction using hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The oximation step can be carried out in continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the oxacyclotetradecanone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxacyclotetradecanone derivatives.

Scientific Research Applications

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxacyclotetradecanone ring structure provides a stable framework for these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(5E,9E,11E)-14,16-Dihydroxy-11-{[2-Oxo-2-(piperidin-1-yl)ethoxy]imino}-3,4,7,8,11,12-hexahydro-1H-2-benzoxacyclotetradecin-1-one (JZD, )

- Structure: A 14-membered benzoxacyclotetradecinone with an oxyimino group (C=N-O-) and piperidine substituents.

- Key Differences: Unlike the target compound, JZD lacks a hydroxyimino group and instead features a dichlorobenzene moiety and a piperidinyl-ethoxyimino substituent. Its E-configured double bonds (C-5, C-9, C-11) were confirmed via NMR, similar to the target’s E-configuration at C-11 .

2-[2-(Hydroxyimino)-1-Phenylpropylidene]-N-Phenylhydrazinecarbothioamide ()

- Structure: A non-cyclic compound with a hydroxyimino group and a thioamide.

- Key Differences: The planar skeleton and O–H∙∙∙N hydrogen bonds in its crystal structure highlight the hydroxyimino group’s role in stabilizing molecular packing. However, its lack of a macrocyclic ring distinguishes it from the target compound .

(1R,7S,14S*,3E,11E)-7-Hydroperoxycembra-3,8(19),11,15(17)-tetraen-16,14-olide ()

- Structure : A cembrane diterpene lactone with a hydroperoxy group and E-configured double bonds.

- Key Differences: While both compounds share a lactone ring and E-geometry, the cembrane skeleton and hydroperoxy group in this diterpene contrast with the hydroxyimino group in the target. Its stereochemistry was resolved using NOESY correlations, a method applicable to the target’s analysis .

Comparative Data Table

Research Findings

Stereochemical Analysis: The E-configuration in the target compound can be confirmed using NMR and NOESY correlations, as demonstrated in cembrane diterpenes .

Hydrogen Bonding: The hydroxyimino group’s O–H∙∙∙N interactions (observed in ) may enhance the target’s stability in solid-state or polar solvents .

Pharmacological Context: No direct market analogs exist (), but hydroxyimino-containing compounds could inspire novel drug candidates .

Biological Activity

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique oxacyclotetradecane backbone with a hydroxyimino functional group, which is critical for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In cell line studies, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line MCF-7

- Treatment : Cells treated with varying concentrations of this compound.

- Results : A dose-dependent increase in apoptosis was observed, with IC50 values around 15 µM.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Cycle Arrest : In cancer cells, it disrupts the cell cycle, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to its cytotoxic effects.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological efficacy. Modifications to the hydroxyimino group have been particularly promising in improving antimicrobial potency and selectivity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.